molecular formula C24H22ClN3O4S B2638628 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide CAS No. 922394-98-7

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide

Cat. No. B2638628
CAS RN: 922394-98-7
M. Wt: 483.97
InChI Key: DOGCIURHYVMMJO-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H22ClN3O4S and its molecular weight is 483.97. The purity is usually 95%.
BenchChem offers high-quality N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • Compounds with thiazole and benzamide motifs have been designed and synthesized for anticancer evaluation. For instance, derivatives showing moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, have been identified, indicating the potential therapeutic value of these compounds in cancer treatment (Ravinaik et al., 2021).
  • Another study synthesized indapamide derivatives with pro-apoptotic activity against melanoma cell lines, showcasing the potential of benzamide derivatives in developing anticancer agents (Yılmaz et al., 2015).

Anti-inflammatory and Analgesic Applications

  • The synthesis of novel benzothiazole derivatives with significant anti-inflammatory and analgesic activities has been reported. These compounds have shown promising results in comparison to standard drugs, highlighting their potential as new therapeutic agents (Kumar & Singh, 2020).

Antimicrobial Applications

  • Research into benzothiazole derivatives also includes the evaluation of their antimicrobial properties. A study on substituted 2-aminobenzothiazoles derivatives highlighted their potential as antifungal agents, with specific compounds showing good activity against resistant bacterial strains (Anuse et al., 2019).

Supramolecular Chemistry and Gelation Behavior

  • N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, elucidating the role of methyl functionality and non-covalent interactions in gelation/non-gelation behavior. This research provides insights into the design of supramolecular gelators for various applications (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4S/c1-14-11-16(25)12-19-22(14)26-24(33-19)27(13-18-3-2-10-32-18)23(31)15-4-6-17(7-5-15)28-20(29)8-9-21(28)30/h4-7,11-12,18H,2-3,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGCIURHYVMMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide

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